

An In-depth Technical Guide to the Physical Properties of 4-Nitropicolinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitropicolinaldehyde

Cat. No.: B179673

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This document provides a comprehensive technical overview of the physical and chemical properties of **4-Nitropicolinaldehyde** (CAS No: 108338-19-8), a key heterocyclic building block in pharmaceutical and agrochemical research.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, handling, and application.

Chemical Identity and Structural Framework

4-Nitropicolinaldehyde, also known by its IUPAC name 4-nitropyridine-2-carbaldehyde, is a pyridine derivative featuring both an electron-withdrawing nitro group at the C4 position and a reactive aldehyde group at the C2 position.[2] This unique substitution pattern governs its reactivity and physical characteristics, making it a versatile intermediate.[1]

The fundamental identifiers and structural details are crucial for accurate documentation and experimental design.

Identifier	Value	Source
IUPAC Name	4-nitropyridine-2-carbaldehyde	PubChem[2]
CAS Number	108338-19-8	PubChem[2]
Molecular Formula	C ₆ H ₄ N ₂ O ₃	PubChem[2]
Molecular Weight	152.11 g/mol	PubChem[2]
SMILES	<chem>C1=CN=C(C=C1[O-])C=O</chem>	PubChem[2]
InChIKey	XWFNGAKFHUOJCQ-UHFFFAOYSA-N	PubChem[2]

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graph "Molecular_Structure_of_4_Nitropicolinaldehyde" {
  layout=neato;
```



```
node [shape=plaintext, fontname="Arial", fontsize=12];  
edge [fontname="Arial", fontsize=10];
```

```
// Define nodes for atoms
```

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C2 [label="C", pos="-1.04,0.6!"];  
C3 [label="C", pos="-1.04,-0.6!"];  
C4 [label="C", pos="0,-1.2!"];  
C5 [label="C", pos="1.04,-0.6!"];  
C6 [label="C", pos="1.04,0.6!"];
```

```
// Aldehyde group
```

```
C_ald [label="C", pos="-2.2,1.1!"];  
H_ald [label="H", pos="-2.1,2.0!"];  
O_ald [label="O", pos="-3.1,0.6!"];
```

```
// Nitro group
```

```
N_nitro [label="N+", pos="0,-2.4!"];  
O1_nitro [label="O-", pos="-0.8,-3.2!"];  
O2_nitro [label="O", pos="0.8,-3.2!"];
```

```
// Hydrogens on the ring
```

```
H3 [label="H", pos="-1.9,-1.1!"];  
H5 [label="H", pos="1.9,-1.1!"];  
H6 [label="H", pos="1.9,1.1!"];
```

```
// Define bonds
```

```
N1 -- C2;  
C2 -- C3;  
C3 -- C4;  
C4 -- C5;  
C5 -- C6;  
C6 -- N1;
```



```
// Aldehyde bonds
C2 -- C_ald;
C_ald -- H_ald;
C_ald -- O_ald [style=double];

// Nitro bonds
C4 -- N_nitro;
N_nitro -- O1_nitro;
N_nitro -- O2_nitro [style=double];
```

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B [label="Visual Inspection\n(Color, Form)", fillcolor="#34A853"];
C [label="Melting Point Analysis", fillcolor="#FBBC05"];
D [label="Spectroscopic Analysis\n(IR, NMR)", fillcolor="#EA4335"];
E [label="Compare Data to\nLiterature Values", fillcolor="#4285F4"];
F [label="Sample Verified\n(High Purity)", shape=diamond, fillcolor="#34A853"];
G [label="Sample Suspect\n(Impure/Incorrect)", shape=diamond, fillcolor="#EA4335"];

A -> B [label="Initial Check"];
B -> C [label="Purity Indicator"];
C -> D [label="Structural ID"];
D -> E [label="Validation Step"];
E -> F [label="Data Match"];
E -> G [label="Discrepancy"];
```

Caption: Standard workflow for the verification of **4-Nitropicolinaldehyde**.

Step-by-Step Melting Point Determination

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp range (e.g., within 1-2 °C) that matches the literature value suggests high purity.

- **Sample Preparation:** Finely crush a small amount of the crystalline **4-Nitropicolinaldehyde** on a watch glass.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height). Invert the tube and tap gently to pack the sample at the sealed end.
- **Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating Protocol:**
 - Set a rapid heating rate (10-15 °C/min) to approach the expected melting point (~103 °C).
 - Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
- **Observation and Recording:**
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that proper handling is as critical as experimental design for both safety and data integrity.

- **Handling:** Use only under a chemical fume hood. [3]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation, inhalation, and contact with skin or eyes. [3]* **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]Crucially, this compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent the slow oxidation of the aldehyde functional group to the corresponding carboxylic acid. [3]* **Incompatibilities:** Avoid strong oxidizing agents, strong bases, and strong reducing agents. [3] The aldehyde and nitro functionalities make **4-Nitropicolinaldehyde** a valuable but reactive intermediate. Adherence to these protocols ensures its stability and the safety of the handler.

References

- MySkinRecipes. **4-Nitropicolinaldehyde**. [Link]

- PubChem. **4-Nitropicolinaldehyde** | C₆H₄N₂O₃.
- Loba Chemie. 4-NITROBENZALDEHYDE AR MSDS. (2015-04-09). [\[Link\]](#)
- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [\[Link\]](#)
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. SEM V (H). [\[Link\]](#)

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Sources

- 1. 4-Nitropicolinaldehyde [\[myskinrecipes.com\]](#)
- 2. 4-Nitropicolinaldehyde | C₆H₄N₂O₃ | CID 14578929 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. fishersci.com [\[fishersci.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Nitropicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179673#4-nitropicolinaldehyde-physical-properties\]](https://www.benchchem.com/product/b179673#4-nitropicolinaldehyde-physical-properties)

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